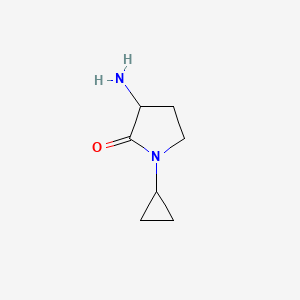

3-Amino-1-cyclopropylpyrrolidin-2-one

Overview

Description

3-Amino-1-cyclopropylpyrrolidin-2-one is a chemical compound that has been identified with the CAS numbers 1423028-15-2 and 1251066-16-6 . It is used for research purposes .

Synthesis Analysis

The synthesis of pyrrolidin-2-ones, which includes this compound, involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the synthesis can be tuned by using a specific oxidant and additive .Molecular Structure Analysis

The molecular structure of this compound is influenced by its pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The formation of pyrrolidin-2-ones, including this compound, involves a cascade of reactions of N-substituted piperidines . The reaction conditions and the selectivity of the synthesis can be controlled by using a specific oxidant and additive .Scientific Research Applications

Chemical Transformations and Synthesis

3-Amino-1-cyclopropylpyrrolidin-2-one derivatives are key intermediates in the synthesis of various heterocyclic compounds. They participate in reactions with benzaldehyde to form azomethines, which can be further transformed into N-substituted 3-aminopyrrolidin-2-ones. This reactivity underpins the synthesis of compounds with potential biological activity, such as heterocyclic spiranes via 1,3-dipolar cycloaddition reactions (Kostyuchenko et al., 2009). Additionally, these compounds are utilized in the synthesis of substituted 1-pyrrolines, showcasing their role as 3-Aminopropyl Carbanion equivalents and highlighting their importance in constructing complex molecular architectures (Sorgi et al., 2003).

Biological Applications

In the realm of biological applications, derivatives of this compound have been explored for their therapeutic potential. For instance, they have been incorporated into the structure of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are significant for the treatment of type 2 diabetes. The introduction of a cyclopropyl group enhances the chemical stability of these inhibitors, suggesting a strategy to improve the pharmacokinetic properties of therapeutic agents (Magnin et al., 2004).

Regioselective Synthesis

The regioselective synthesis of spiro-cyclopropanated 1-aminopyrrol-2-ones demonstrates the chemical versatility of these compounds. By employing Bi(OTf)3-catalyzed one-pot ‘Mukaiyama–Michael addition/cyclization/ring-contraction’ reactions, unknown spiro-cyclopropanated 1-aminopyrrol-2-ones can be synthesized in high yields. This method highlights the potential of this compound derivatives in the efficient and selective construction of novel heterocycles (Attanasi et al., 2009).

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring, like “3-amino-1-cyclopropylpyrrolidin-2-one”, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

Without specific studies on “this compound”, it’s challenging to determine its exact mode of action. The pyrrolidine ring in its structure could contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

Bioactive molecules characterized by the pyrrolidine ring and its derivatives have been reported to have target selectivity .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Properties

IUPAC Name |

3-amino-1-cyclopropylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c8-6-3-4-9(7(6)10)5-1-2-5/h5-6H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXGBMLUQYFTKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCC(C2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine](/img/structure/B1526733.png)

![8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one](/img/structure/B1526738.png)

![3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1526747.png)